N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

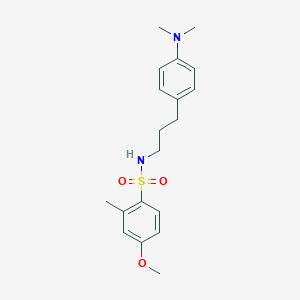

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound might involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and can be more easily scaled up compared to batch processes. Additionally, the use of automated synthesis equipment can improve the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form strong interactions with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide: Contains different substituents on the benzene ring.

Uniqueness

This compound is unique due to the specific combination of functional groups it possesses. The presence of both the methoxy and methyl groups on the benzene ring, along with the dimethylamino and sulfonamide groups, gives it distinct chemical and biological properties that are not found in similar compounds.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxy-2-methylbenzenesulfonamide, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity, particularly as a kinase inhibitor. This article reviews the existing literature on its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound functions primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor . Inhibition of EGFR is crucial in the treatment of various cancers, particularly colorectal cancer. The mechanism involves blocking the phosphorylation of tyrosine residues on the receptor, which is essential for downstream signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against colorectal cancer by inhibiting the c-Myc proto-oncogene , which plays a pivotal role in tumorigenesis. For instance, derivatives of phenoxy-N-phenylaniline were synthesized, showing notable cytotoxicity with an IC50 value indicating effective inhibition in colon cancer cell lines .

Antimicrobial Properties

Research has also explored its antibacterial effects. The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) that suggest potential for treating infections caused by resistant bacterial strains .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Tested against colon cancer cell lines; showed IC50 values < 10 µM | Effective as a c-Myc inhibitor |

| Study 2 | Evaluated antimicrobial activity against E. coli and S. aureus | Demonstrated significant antibacterial properties |

| Study 3 | Investigated kinase inhibition in vitro | Confirmed as a selective EGFR inhibitor |

Research Findings

- Cytotoxicity : In vitro assays demonstrated that modifications to the compound can enhance its cytotoxic effects against cancer cells.

- Selectivity : The compound exhibits selective inhibition of EGFR without significantly affecting other kinases, which is crucial for minimizing side effects in therapeutic applications .

- Resistance Mechanisms : Studies indicate that resistance to similar compounds can arise; thus, ongoing research is necessary to optimize formulations and combinations with other therapeutic agents .

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-15-14-18(24-4)11-12-19(15)25(22,23)20-13-5-6-16-7-9-17(10-8-16)21(2)3/h7-12,14,20H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBTWBCNUFKGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.